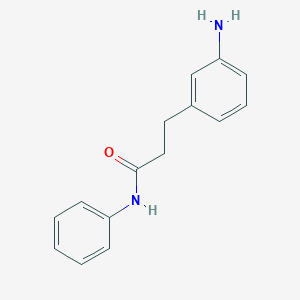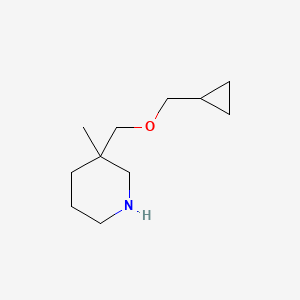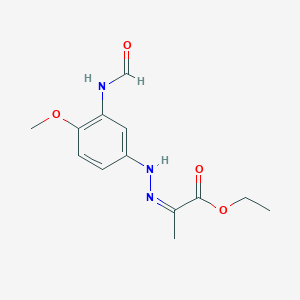
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt is a glycosylated peptide with the molecular formula C37H60N8O15 . x (Cl H). This compound is a biochemical used in proteomics research and has applications in diagnosing diabetes by analyzing enzymic activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt involves the coupling of the amino acids Valine, Histidine, Leucine, Threonine, Proline, and Glutamic acid with a fructose moiety. The reaction conditions typically include the use of protecting groups to prevent side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and scale of production .
化学反应分析
Types of Reactions
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the fructose moiety can be oxidized to form ketones or aldehydes.
Reduction: The peptide bonds can be reduced to amines.
Substitution: The amino acid residues can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies .
科学研究应用
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of peptides.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in diagnostic assays for diabetes by analyzing enzymic activity.
Industry: Applied in the production of peptide-based drugs and biochemical reagents .
作用机制
The mechanism of action of Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt involves its interaction with specific enzymes and receptors in the body. The fructose moiety allows for glycosylation, which can affect the stability and activity of the peptide. The peptide sequence interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Fructose Val-His-Leu-Thr-Pro-Glu: The free base form of the compound without the hydrochloride salt.
Other Glycosylated Peptides: Compounds with similar glycosylation patterns but different amino acid sequences
Uniqueness
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt is unique due to its specific amino acid sequence and glycosylation with fructose. This combination provides distinct biochemical properties, making it valuable for specific research and diagnostic applications .
属性
分子式 |
C37H61ClN8O15 |
|---|---|
分子量 |
893.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C37H60N8O15.ClH/c1-17(2)11-22(33(55)44-29(19(5)47)36(58)45-10-6-7-24(45)34(56)41-21(37(59)60)8-9-27(50)51)42-32(54)23(12-20-13-38-16-40-20)43-35(57)28(18(3)4)39-14-25(48)30(52)31(53)26(49)15-46;/h13,16-19,21-24,26,28-31,39,46-47,49,52-53H,6-12,14-15H2,1-5H3,(H,38,40)(H,41,56)(H,42,54)(H,43,57)(H,44,55)(H,50,51)(H,59,60);1H/t19-,21+,22+,23+,24+,26-,28+,29+,30-,31-;/m1./s1 |
InChI 键 |
BOVYUQKBBPOICL-VZDRGVOUSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NCC(=O)C(C(C(CO)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


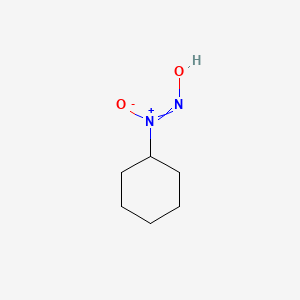
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)


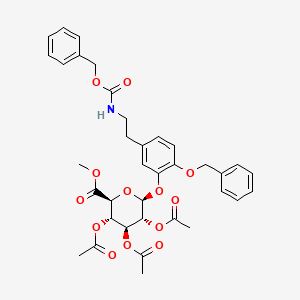
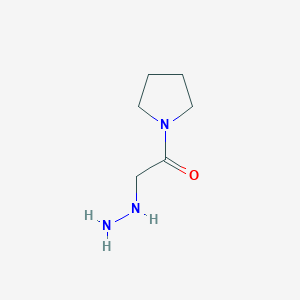
![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
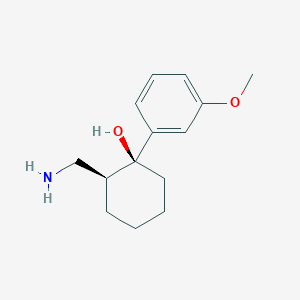
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
